molecular formula C15H21NO5S B5632764 (3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethyl-3-pyrrolidinol

(3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethyl-3-pyrrolidinol

カタログ番号 B5632764
分子量: 327.4 g/mol
InChIキー: PQWBYCSCFLQPMJ-HNNXBMFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethyl-3-pyrrolidinol, also known as (R)-PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors. These receptors are involved in various physiological processes, including learning and memory, inflammation, and pain perception. The compound has gained significant attention in recent years due to its potential therapeutic effects in various diseases, including Alzheimer's disease, schizophrenia, and depression.

作用機序

(R)-PNU-282987 selectively activates α7 nicotinic acetylcholine receptors, which are widely distributed in the central nervous system and peripheral tissues. Activation of these receptors leads to the release of various neurotransmitters, including acetylcholine, glutamate, and dopamine, which are involved in learning and memory, pain perception, and mood regulation. The compound has been shown to enhance synaptic plasticity and improve cognitive function through the activation of α7 nicotinic acetylcholine receptors (Bitner et al., 2007).
Biochemical and physiological effects:
(R)-PNU-282987 has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the improvement of cognitive function. The compound has also been demonstrated to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines (Wang et al., 2013).

実験室実験の利点と制限

(R)-PNU-282987 has several advantages for lab experiments, including its high selectivity for α7 nicotinic acetylcholine receptors, which allows for specific targeting of these receptors. The compound is also relatively stable and has a long half-life, which allows for prolonged exposure to the target receptors. However, (R)-PNU-282987 has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

将来の方向性

Several future directions for the research on (R)-PNU-282987 can be identified, including the investigation of its potential therapeutic effects in other diseases, such as Parkinson's disease and multiple sclerosis. The compound could also be further optimized to improve its pharmacokinetic properties, such as solubility and bioavailability. Furthermore, the development of novel α7 nicotinic acetylcholine receptor agonists could lead to the discovery of new therapeutic targets for various diseases.

合成法

The synthesis of (R)-PNU-282987 involves several steps, including the protection of the hydroxyl group, the formation of the pyrrolidine ring, and the introduction of the benzodioxin moiety. The final product is obtained through the deprotection of the hydroxyl group. The synthesis of (R)-PNU-282987 has been described in detail in several publications, including the original synthesis report by Gopalakrishnan et al. (1995).

科学的研究の応用

(R)-PNU-282987 has been extensively used in scientific research to study the role of α7 nicotinic acetylcholine receptors in various diseases. The compound has been shown to improve cognitive function in animal models of Alzheimer's disease (Bitner et al., 2007) and schizophrenia (Buchanan et al., 2013). It has also been demonstrated to have antidepressant-like effects in rodent models (Hajós et al., 2005). Furthermore, (R)-PNU-282987 has been investigated for its potential therapeutic effects in inflammatory diseases, such as sepsis and rheumatoid arthritis (Wang et al., 2013).

特性

IUPAC Name

(3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-14(2)9-16(10-15(14,3)17)22(18,19)11-4-5-12-13(8-11)21-7-6-20-12/h4-5,8,17H,6-7,9-10H2,1-3H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWBYCSCFLQPMJ-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1(C)O)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CN(CC1(C)C)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4,4-trimethylpyrrolidin-3-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。